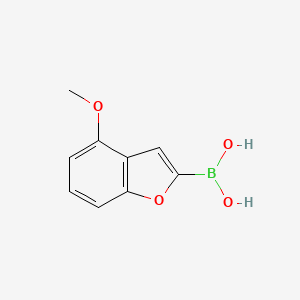
(4-Methoxy-1-benzofuran-2-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-1-benzofuran-2-yl)boronic acid is a boronic acid derivative that features a benzofuran ring substituted with a methoxy group at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-benzofuran-2-yl)boronic acid typically involves the borylation of a benzofuran precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzofuran with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (4-Methoxy-1-benzofuran-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-1-benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide will yield a biaryl compound, while oxidation will yield a phenol derivative .
Aplicaciones Científicas De Investigación
(4-Methoxy-1-benzofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Methoxy-1-benzofuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the benzofuran ring and the boronic acid group .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzofuranylboronic acid: Similar structure but lacks the methoxy group at the 4-position.
(7-Methoxy-1-benzofuran-2-yl)boronic acid: Similar structure but with the methoxy group at the 7-position.
Uniqueness
(4-Methoxy-1-benzofuran-2-yl)boronic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H9BO4 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
(4-methoxy-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 |
Clave InChI |
OHZPYOCPGZAEHB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(O1)C=CC=C2OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


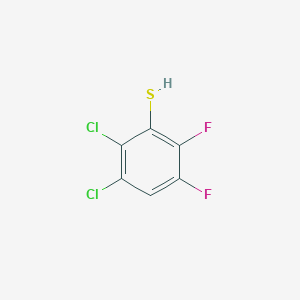
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
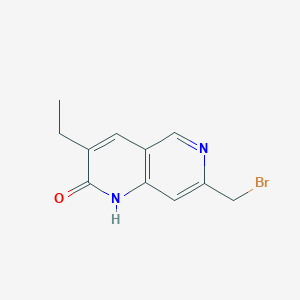
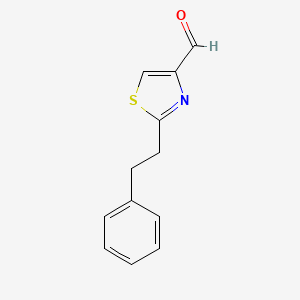
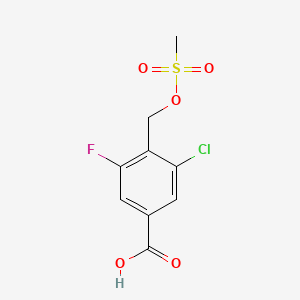

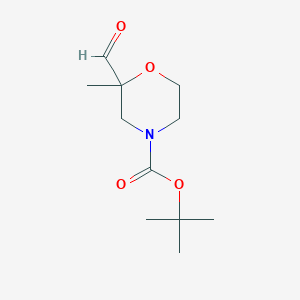
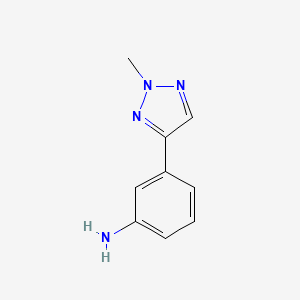
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)
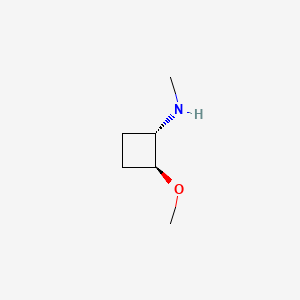
![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
